Diphosphate de dibarium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

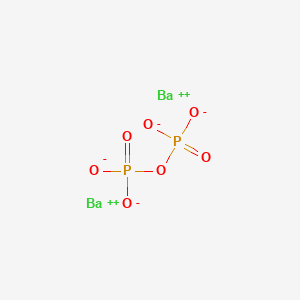

Barium pyrophosphate is an inorganic compound with the chemical formula Ba2P2O7. It is a white, crystalline solid that is insoluble in water. This compound is part of the diphosphate family, which includes various salts containing the diphosphate anion (P2O7)4-. Barium pyrophosphate is used in various scientific research applications due to its unique properties.

Applications De Recherche Scientifique

Barium pyrophosphate has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.

Biology: It is used in studies involving phosphate metabolism and as a source of phosphate ions in biological experiments.

Medicine: It is investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Barium pyrophosphate can be synthesized through the reaction of barium hydroxide (Ba(OH)2) with phosphoric acid (H3PO4) at elevated temperatures. The reaction typically occurs at around 100°C:

3Ba(OH)2+2H3PO4→Ba3(PO4)2+6H2O

Industrial Production Methods

In industrial settings, dibarium diphosphate is produced by mixing barium carbonate (BaCO3) with phosphoric acid. The mixture is then heated to remove water and carbon dioxide, resulting in the formation of dibarium diphosphate.

Analyse Des Réactions Chimiques

Types of Reactions

Barium pyrophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with dibarium diphosphate include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from reactions involving dibarium diphosphate depend on the specific reaction conditions and reagents used. For example, reacting dibarium diphosphate with a strong acid can produce barium salts and phosphoric acid derivatives.

Mécanisme D'action

The mechanism of action of dibarium diphosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of phosphate ions, which are essential for various biochemical processes. In industrial applications, its unique properties make it suitable for use in the production of phosphor materials, where it interacts with light to produce specific colors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dibarium pyrophosphate (Ba2P2O7): Similar in structure and properties, but with different applications.

Dibarium magnesium diphosphate (Ba2Mg(PO4)2): Used in phosphor materials for LEDs, similar to dibarium diphosphate.

Uniqueness

Barium pyrophosphate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its ability to act as a source of phosphate ions and its use in the production of phosphor materials highlight its versatility and importance.

Propriétés

Numéro CAS |

13466-21-2 |

|---|---|

Formule moléculaire |

BaH4O7P2 |

Poids moléculaire |

315.30 g/mol |

Nom IUPAC |

barium(2+);phosphonato phosphate |

InChI |

InChI=1S/Ba.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

Clé InChI |

ZAQQAKZAIUCBIQ-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2] |

SMILES canonique |

OP(=O)(O)OP(=O)(O)O.[Ba] |

Key on ui other cas no. |

13466-21-2 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different polymorphs of barium pyrophosphate, and how do their structures differ?

A1: Barium pyrophosphate exhibits polymorphism, meaning it can exist in different crystal structures. Several polymorphs have been identified, including α-Ba2P2O7, β-Ba2P2O7 (σ-dibarium pyrophosphate), and HT-CaBaP2O7. [, , ]

- α-Ba2P2O7: Orthorhombic structure, characterized by two distinct BaO9 polyhedra linked through corners and edges/faces, forming channels where the P2O7 diphosphate anions reside. [, ]

- β-Ba2P2O7: Crystallizes in the space group P62m, with Ba atoms arranged in columns and coordinated with oxygen atoms. The P2O7 groups have threefold axes passing through the P atoms, with a disordered bridging oxygen atom. []

- HT-CaBaP2O7: A high-temperature polymorph, orthorhombic with space group P212121. This polymorph is distinct from other known calcium, strontium, and barium pyrophosphate structures. []

Q2: How does the doping of barium pyrophosphate with Ce3+ and Tb3+ ions affect its luminescence properties?

A2: Doping Ba2P2O7 with Ce3+ and Tb3+ ions introduces luminescent centers within the material. [] Ce3+ acts as a sensitizer, absorbing ultraviolet excitation and transferring energy to Tb3+, which then emits visible light. This energy transfer mechanism is primarily dipole-dipole interaction. By adjusting the concentration ratio of Ce3+ and Tb3+, the emission color can be tuned, offering potential for applications in solid-state lighting and display technologies.

Q3: How does the synthesis temperature affect the formation of different calcium barium pyrophosphate polymorphs?

A3: The synthesis temperature plays a crucial role in determining the final polymorph obtained for calcium barium pyrophosphate (CaBaP2O7). [] At lower temperatures (below 1000°C), the low-temperature polymorph, LT-CaBaP2O7, forms with a monoclinic structure. In contrast, at higher temperatures (1200°C), the high-temperature polymorph, HT-CaBaP2O7, forms, adopting an orthorhombic structure. This highlights the importance of controlled synthesis conditions for obtaining specific polymorphs with desired properties.

Q4: Can barium pyrophosphate be utilized as a catalyst, and if so, in what type of reactions?

A4: Yes, barium pyrophosphate, specifically in the form of a barium-strontium catalyst (Ba-Sr-2), has been investigated for its catalytic activity in the synthesis of triethylenediamine from N-β-hydroxyethylpiperazine. [] The catalyst's effectiveness is attributed to the formation of barium pyrophosphate, which contributes to its mechanical strength and larger pore size, facilitating the dehydration reaction crucial for triethylenediamine production.

Q5: What are the potential advantages of using barium pyrophosphate-based phosphors in lighting applications?

A5: Barium pyrophosphate, when doped with suitable activators like Ce3+ and Tb3+, exhibits promising luminescence properties, making it a potential candidate for lighting applications. [] Some potential advantages include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.